Toddanone

概要

説明

Toddanone is a coumarin derivative extracted from the roots of the plant Toddalia asiatica . It is known for its potential medicinal properties, particularly as an inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase enzyme . This compound has garnered interest due to its unique chemical structure and biological activities.

準備方法

Synthetic Routes and Reaction Conditions: Toddanone can be synthesized through a multi-step reaction process. One common method involves the use of 6-(3-Methyl-2-butenyl)-5,7-dimethoxy-2H-1-benzopyran-2-one as a starting material . The synthesis typically includes the following steps:

Oxidation: The starting material is oxidized using m-chloroperbenzoic acid in diethyl ether.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Toddalia asiatica. The roots are processed to isolate this compound through solvent extraction and purification techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming various oxidized derivatives.

Reduction: It can be reduced to form different reduced products.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid in diethyl ether.

Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized coumarin derivatives, while reduction can produce reduced coumarin compounds.

科学的研究の応用

Toddanone has several scientific research applications:

Chemistry: It is used as a model compound in studying coumarin derivatives and their chemical properties.

Medicine: Its potential anti-HIV activity suggests possible therapeutic applications in treating HIV infections.

Industry: this compound and its derivatives are used in the synthesis of other bioactive compounds and pharmaceuticals.

作用機序

Toddanone exerts its effects primarily by inhibiting the HIV reverse transcriptase enzyme. This enzyme is crucial for the replication of the HIV virus. By binding to the active site of the enzyme, this compound prevents the transcription of viral RNA into DNA, thereby inhibiting viral replication . The molecular targets involved include the active site residues of the HIV reverse transcriptase enzyme.

類似化合物との比較

Toddanol: Another coumarin derivative from Toddalia asiatica with similar anti-HIV properties.

Todalenone: A related compound with comparable biological activities.

Uniqueness: Toddanone is unique due to its specific chemical structure, which includes a 5,7-dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one framework. This structure contributes to its distinct biological activities and potential as an anti-HIV agent .

生物活性

Toddanone is a coumarin compound isolated from the roots of Toddalia asiatica, a plant known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : CHO

- Molecular Weight : 290.31 g/mol

- CAS Number : 77636-08-9

Biological Activities

This compound exhibits several notable biological activities, including:

-

Antioxidant Activity

- This compound has been shown to possess significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. The DPPH assay demonstrated its ability to scavenge free radicals effectively, contributing to its neuroprotective effects against oxidative damage in neuronal cells .

-

Neuroprotective Effects

- Research indicates that this compound may inhibit acetylcholinesterase (AChE) activity and amyloid beta (Aβ) aggregation, both of which are implicated in Alzheimer's disease. In vitro studies revealed that this compound could protect human neuroblastoma SH-SY5Y cells from damage induced by HO and Aβ 1–42 .

- Anti-inflammatory Properties

- Antifeedant Activity

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of AChE : By inhibiting AChE, this compound can increase acetylcholine levels, enhancing cholinergic neurotransmission and potentially improving cognitive functions.

- Scavenging Free Radicals : Its antioxidant properties allow this compound to neutralize free radicals, reducing oxidative stress and cellular damage.

- Modulation of Inflammatory Pathways : this compound's ability to inhibit pro-inflammatory mediators suggests it may play a role in managing inflammatory diseases.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of various coumarins from T. asiatica, including this compound. The results showed that this compound significantly reduced cell death in SH-SY5Y cells exposed to oxidative stress, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Study 2: Antioxidant Activity

In a comparative analysis of antioxidant activities among several coumarins, this compound exhibited a strong capacity to scavenge DPPH radicals, supporting its use as an antioxidant in pharmaceutical formulations .

Study 3: Antifeedant Activity

Research on the antifeedant effects of compounds isolated from T. asiatica demonstrated that this compound showed moderate activity against pest larvae at low concentrations, suggesting its utility in agricultural applications .

Data Table: Biological Activities of this compound

| Activity Type | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH Assay | Significant radical scavenging activity |

| Neuroprotection | SH-SY5Y Cell Viability Assay | Reduced cell death under oxidative stress |

| AChE Inhibition | Enzymatic Assay | Inhibition observed at varying concentrations |

| Anti-inflammatory | Cytokine Production Assay | Decreased levels of pro-inflammatory cytokines |

| Antifeedant | Larvicidal Assay | Moderate activity against pest larvae |

特性

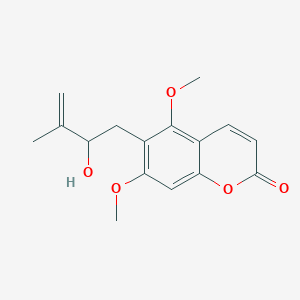

IUPAC Name |

6-(2-hydroxy-3-methylbut-3-enyl)-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-9(2)12(17)7-11-13(19-3)8-14-10(16(11)20-4)5-6-15(18)21-14/h5-6,8,12,17H,1,7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCHZOCSENTTRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of Toddanone?

A2: While the provided abstracts don't offer specific spectroscopic data for this compound, they mention techniques like spectral analysis for structural elucidation [, ]. Coumarins, the chemical class to which this compound belongs, are known for their oxygenated heterocyclic structure. For precise molecular formula and weight, further investigation into specific databases or literature focusing on this compound characterization is recommended.

Q2: Has this compound shown any promising activity against specific diseases?

A3: While the provided abstracts don't focus on this compound specifically, Toddalia asiatica extracts, from which this compound is derived, have demonstrated antifeedant activity against the anomalous emperor moth Nudaurelia belina []. This activity has been attributed to other coumarins present in the extract, such as Dihydrotoddanol and Toddanol, at low concentrations (0.05% w/v). This suggests potential applications in pest control, but further research is needed to explore this compound's specific role.

Q3: What analytical methods have been employed in the study of this compound?

A5: The research mentions various techniques for extraction, isolation, and characterization of this compound and other compounds from Toddalia asiatica. These include high-speed counter-current chromatography (HSCCC) [], spectral techniques for structural elucidation [, ], and likely bioassays like modified leaf disc methods to assess antifeedant activity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。